molecular formula C21H15ClFN3O5S2 B2944794 3-[(2-Chloropyridin-4-yl)methyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride CAS No. 2361894-88-2

3-[(2-Chloropyridin-4-yl)methyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride

Cat. No.: B2944794
CAS No.: 2361894-88-2
M. Wt: 507.94
InChI Key: YHIMMCPPXRNNBQ-UHFFFAOYSA-N
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Description

3-[(2-Chloropyridin-4-yl)methyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chloropyridine moiety with an isoquinoline and a benzenesulfonyl fluoride group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloropyridin-4-yl)methyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride typically involves multiple steps, starting with the preparation of key intermediates such as (2-Chloropyridin-4-yl)methanol . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloropyridin-4-yl)methyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

3-[(2-Chloropyridin-4-yl)methyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving dysregulated enzyme activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(2-Chloropyridin-4-yl)methyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Chloropyridin-4-yl)methyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[(2-chloropyridin-4-yl)methyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O5S2/c22-20-10-14(6-8-24-20)13-26(16-5-4-15-7-9-25-21(27)19(15)11-16)33(30,31)18-3-1-2-17(12-18)32(23,28)29/h1-12H,13H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIMMCPPXRNNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)N(CC2=CC(=NC=C2)Cl)C3=CC4=C(C=C3)C=CNC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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